2-(Methylamino)-3-phenylpropan-1-ol
Description
Properties
IUPAC Name |
2-(methylamino)-3-phenylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-11-10(8-12)7-9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOOJFXCKIPSLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-3-phenylpropan-1-ol can be achieved through several synthetic routes. One common method involves the reductive amination of phenylacetone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of catalysts to enhance the reaction rate and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-3-phenylpropan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenethylamines or related derivatives.
Scientific Research Applications
The applications of 2-(Methylamino)-3-phenylpropan-1-ol are broad, with uses in chemistry, biology, medicine, and industry. It is also known as (2S)-2-(Dimethylamino)-3-phenylpropan-1-OL. The presence of a dimethylamino group and a phenyl group attached to a propanol skeleton gives the compound both hydrophilic and lipophilic properties, which contributes to its biological activity.
Scientific Research Applications
This compound and its derivatives are utilized in a variety of scientific research fields:
- Chemistry As a building block in the synthesis of pharmaceuticals and natural compounds and as an intermediate in the synthesis of complex organic molecules.
- Biology Studying enzyme mechanisms and as a chiral ligand in asymmetric catalysis, as well as its potential effects on biological systems, including its interaction with enzymes and receptors.
- Medicine For potential therapeutic properties and as an intermediate in drug synthesis, particularly in treating neurological disorders. It has been studied for potential use in treating major depressive disorder (MDD) due to its effects on serotonin and norepinephrine reuptake inhibition.
- Industry In the production of fine chemicals and as a precursor for other valuable compounds, and in the production of pharmaceuticals.
This compound, is an amino alcohol with implications in medicinal chemistry. Its structural similarity to neurotransmitters suggests a role in modulating neurotransmitter systems, which may be relevant in developing antidepressants. Research has shown that this compound can inhibit certain enzyme activities, which may lead to therapeutic applications.
Pharmacological Effects
Research indicates that this compound exhibits antidepressant activity and may help with the modulation of vasomotor symptoms. Studies have shown the compound can modulate signaling pathways associated with cell survival and apoptosis, suggesting its potential use in cancer therapy.
Enzyme Activity Studies
The compound could inhibit lysosomal phospholipase A2 (LPLA2), an enzyme implicated in drug-induced phospholipidosis. This inhibition correlates with the compound's ability to affect cellular lipid metabolism.
Treatment of Major Depressive Disorder
In a clinical trial, subjects diagnosed with MDD who received the compound showed significant improvement in depressive symptoms as measured by standardized scales over a 12-week period. The study concluded that the compound may represent a novel therapeutic option for MDD, particularly for patients who are resistant to traditional treatments.
Management of Vasomotor Symptoms
Mechanism of Action
The mechanism of action of 2-(Methylamino)-3-phenylpropan-1-ol involves its interaction with various molecular targets and pathways. It is known to act as a sympathomimetic agent, primarily affecting the adrenergic receptors. The compound stimulates the release of norepinephrine and dopamine, leading to increased neurotransmitter activity in the central nervous system. This results in enhanced alertness, focus, and energy levels .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional distinctions from analogs are critical for understanding its physicochemical and pharmacological profile. Below is a detailed analysis of key comparators:
3-Methylmethcathinone (3-MMC)
- IUPAC Name: 2-(Methylamino)-1-(3-methylphenyl)propan-1-one .
- Key Differences: Functional Group: 3-MMC features a ketone (propan-1-one) at position 1, whereas 2-(Methylamino)-3-phenylpropan-1-ol has a primary alcohol (propan-1-ol). Aromatic Substitution: 3-MMC contains a 3-methylphenyl group, while the target compound has an unsubstituted phenyl ring.
- Pharmacological Implications: 3-MMC is a synthetic cathinone with stimulant effects, acting as a norepinephrine-dopamine reuptake inhibitor .
a3-(Methylamino)-1-(Thiophen-2-yl)propan-1-ol
- Source : USP impurity profile .
- Key Differences: Aromatic Ring: Thiophene (a sulfur-containing heterocycle) replaces the phenyl group, altering electronic properties and lipophilicity. Substituent Position: The methylamino group is at position 3, and the thiophene is at position 1, contrasting with the target compound’s phenyl at position 3.
Impurity F(EP): (2RS)-1-[(1-Methylethyl)amino]-3-phenoxypropan-2-ol
- Source : Pharmaceutical impurity .
- Key Differences: Functional Groups: A phenoxy ether replaces the phenyl group, and the alcohol is at position 2 (propan-2-ol). Amino Substituent: Isopropylamino instead of methylamino.
- Implications :
1-Fluoronaphthalene
- Source : USP unspecified impurity .
- Key Differences: Structure: A fluorinated naphthalene lacking the amino alcohol backbone.
- Implications :
Structural and Functional Group Analysis
Table 1: Comparative Overview of Key Compounds
Research Findings and Analytical Considerations
- Structural Elucidation : Tools like SHELX software () are critical for crystallographic analysis, enabling precise determination of stereochemistry and hydrogen-bonding networks.
- Impurity Profiling : HPLC and chromatography methods () are employed to distinguish the target compound from structurally related impurities, ensuring pharmaceutical quality control.
- Metabolic Pathways: The alcohol group in this compound may undergo glucuronidation or oxidation, contrasting with 3-MMC’s ketone, which is resistant to further metabolism .
Biological Activity
2-(Methylamino)-3-phenylpropan-1-ol, also known as 3-(methylamino)-1-phenylpropan-1-ol , is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure, featuring a methylamino group and a phenyl group attached to a propanol skeleton, enables it to interact with various biological systems.
- Molecular Formula : CHN
- Molecular Weight : 165.23 g/mol
- Functional Groups : Amino alcohol, phenyl group
The compound exhibits both hydrophilic and lipophilic properties, making it versatile for various chemical applications. Its hydroxy group plays a crucial role in its reactivity and biological interactions.
Research indicates that this compound acts as an intermediate in the synthesis of biologically active compounds , particularly antidepressants like fluoxetine hydrochloride. Its structural similarity to neurotransmitters suggests potential roles in modulating neurotransmitter systems, influencing cellular signaling pathways, and enzyme activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antidepressant Properties : It is involved in the synthesis of fluoxetine, a well-known antidepressant, indicating its relevance in treating mood disorders.
- Modulation of Neurotransmitter Systems : The compound has been linked to the modulation of serotonin and norepinephrine levels, which are critical in mood regulation.
- Enzyme Interaction : Studies show that it can influence enzyme activities and gene expression related to cellular metabolism and signaling pathways.
Case Studies and Experimental Data
Several studies have explored the effects of this compound on various biological systems. Here are some notable findings:
| Study Focus | Findings |
|---|---|
| Antidepressant Activity | Demonstrated efficacy as an intermediate in fluoxetine synthesis; potential for developing new antidepressants. |
| Enzyme Modulation | Influences enzyme activities involved in metabolic processes; specific dosage-dependent effects noted. |
| Cellular Signaling | Alters gene expression related to neurotransmitter systems; implications for neuropharmacology. |
Applications in Research and Industry
The compound's unique properties position it as a valuable building block for synthesizing more complex pharmaceutical agents. Its applications extend beyond medicinal chemistry into areas such as:
- Pharmaceutical Development : Used in creating novel antidepressants.
- Biochemical Research : Investigated for its role in cellular signaling and metabolic pathways.
- Material Science : Potential applications in developing advanced materials due to its structural properties.
Q & A
What are the established synthetic routes for 2-(Methylamino)-3-phenylpropan-1-ol, and how can reaction conditions be optimized for enantiomeric purity?
Basic: The compound can be synthesized via reductive amination of 3-phenyl-2-oxopropanal with methylamine, using reducing agents like sodium borohydride or catalytic hydrogenation. Solvent choice (e.g., ethanol or THF) and temperature control (0–25°C) are critical for yield optimization .
Advanced: Enantioselective synthesis requires chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution. Computational modeling (DFT) can predict transition states to guide catalyst selection. Reaction monitoring via in-situ NMR or HPLC ensures stereochemical fidelity .
How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Basic: Single-crystal X-ray diffraction (SXRD) using SHELX or OLEX2 software confirms bond lengths, angles, and stereochemistry. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .
Advanced: For twinned or low-resolution data, twin refinement (SHELXL) and electron density maps (OLEX2) improve accuracy. High-pressure crystallography or synchrotron radiation may resolve disordered moieties in complex derivatives .
What analytical methods are recommended for purity assessment and impurity profiling?
Basic: Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns separates impurities. GC-MS with derivatization (e.g., silylation) identifies volatile byproducts .
Advanced: Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) distinguish enantiomers. High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) elucidate non-volatile impurities and degradation products .
How do computational methods aid in predicting the biological activity of this compound?
Basic: Molecular docking (AutoDock Vina) screens potential targets (e.g., adrenergic receptors) by simulating ligand-receptor interactions. QSAR models correlate structural descriptors (logP, polar surface area) with bioactivity .
Advanced: MD simulations (GROMACS) assess binding stability over time. Free-energy perturbation (FEP) calculations quantify enantiomer-specific binding affinities, guiding lead optimization .
What strategies address contradictory bioactivity data in published studies?
Basic: Validate assays using standardized protocols (e.g., cell lines from ATCC, controlled incubation conditions). Cross-reference purity data (HPLC, NMR) to rule out impurity interference .
Advanced: Meta-analysis with Bayesian statistics identifies outliers. Reproduce studies under orthogonal conditions (e.g., in vitro vs. ex vivo models) to isolate confounding variables .
How can stereochemical inversion during scale-up synthesis be mitigated?
Basic: Monitor reaction pH to prevent racemization (e.g., maintain pH 7–8 for amine stability). Use chiral additives (e.g., tartaric acid) to stabilize the desired enantiomer .
Advanced: Continuous-flow reactors enhance mixing and thermal homogeneity, reducing kinetic resolution bias. PAT (Process Analytical Technology) tools (FTIR, Raman) enable real-time chirality monitoring .
What are the challenges in characterizing hydrogen-bonding networks in solid-state forms?
Basic: IR spectroscopy identifies O–H and N–H stretches. SXRD reveals intermolecular H-bonding patterns (e.g., dimeric vs. chain motifs) .
Advanced: Neutron diffraction (e.g., at ILL Grenoble) locates H-atom positions with sub-ångström precision. Hirshfeld surface analysis (CrystalExplorer) quantifies H-bond contributions to crystal packing .
How do solvent effects influence the compound’s stability during long-term storage?
Basic: Lyophilization (for aqueous solutions) or storage in anhydrous DMSO under argon prevents hydrolysis. Accelerated stability studies (40°C/75% RH) assess degradation pathways .
Advanced: Quantum mechanical calculations (SMD solvation model) predict solvent interactions. Solid-state NMR detects amorphous-crystalline phase transitions affecting shelf life .
What in vivo models are suitable for evaluating the compound’s pharmacokinetics?
Basic: Rodent models (Sprague-Dawley rats) assess oral bioavailability and half-life. LC-MS/MS quantifies plasma concentrations post-administration .
Advanced: CRISPR-engineered knock-in mice (e.g., humanized CYP450 enzymes) predict metabolic clearance. Microdialysis probes measure real-time blood-brain barrier penetration .
How can synthetic byproducts be repurposed for structure-activity relationship (SAR) studies?
Advanced: Impurity libraries (e.g., from scale-up batches) are screened against secondary targets (e.g., GPCRs). Parallel artificial membrane permeability assays (PAMPA) evaluate byproduct bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
